7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
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Overview
Description
7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is a synthetic compound that has gained attention in the scientific community due to its potential application in the field of medicine. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and future directions.
Mechanism of Action
The exact mechanism of action of 7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation, inhibit tumor growth, and prevent seizures.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol in lab experiments is its specificity towards certain enzymes and proteins. This allows for targeted studies of specific disease pathways. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored.
Future Directions
The potential applications of 7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol are vast. Some future directions for research include exploring its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as its potential as an anti-viral and anti-bacterial agent.
In conclusion, this compound is a synthetic compound that has shown promising potential in the field of medicine. Its mechanism of action, biochemical and physiological effects, and potential applications make it a promising area for future research.
Synthesis Methods
The synthesis of 7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves several steps. The starting material for the synthesis is 3-chlorobenzoic acid, which is converted to 3-chlorobenzoyl chloride. This is then reacted with 3-methylbutanoyl chloride in the presence of a base to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminoethanol to form the benzoxazepine ring. The final step involves the reduction of the ketone group to form the alcohol.
Scientific Research Applications
7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been studied for its potential application in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-convulsant properties.
properties
IUPAC Name |
1-[7-(3-chlorophenyl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-13(2)8-19(24)22-6-7-25-20-16(12-22)9-15(11-18(20)23)14-4-3-5-17(21)10-14/h3-5,9-11,13,23H,6-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBHYCWXSOXHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCOC2=C(C1)C=C(C=C2O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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